(4-Cyclopropylpyrimidin-2-YL)methanamine
Description
(4-Cyclopropylpyrimidin-2-YL)methanamine (C₈H₁₁N₃) is a pyrimidine derivative featuring a cyclopropyl substituent at the 4-position of the pyrimidine ring and a methanamine group at the 2-position. Pyrimidine derivatives are widely studied in medicinal chemistry due to their role as bioisosteres for aromatic rings in drug design, offering tunable electronic properties and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(4-cyclopropylpyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C8H11N3/c9-5-8-10-4-3-7(11-8)6-1-2-6/h3-4,6H,1-2,5,9H2 |
InChI Key |
XFOHQQWTJFRLEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NC=C2)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Modifications
The following table compares key structural features and properties of (4-Cyclopropylpyrimidin-2-YL)methanamine with analogs:
Physicochemical Properties
- Solubility : While direct solubility data for this compound is unavailable, analogs like (4-Chloro-6-phenylpyrimidin-2-YL)methanamine hydrochloride exhibit enhanced water solubility due to the hydrochloride salt formation . Methanamine derivatives generally show moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) based on trends in methylamine solubility studies .
- Stability : The cyclopropyl group confers rigidity and resistance to metabolic oxidation compared to phenyl or alkyl substituents, as seen in related bicyclic amines .
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